molecular formula C24H23FN4O3 B2597922 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one CAS No. 1110984-72-9

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one

Cat. No.: B2597922
CAS No.: 1110984-72-9
M. Wt: 434.471
InChI Key: WBYRJTNRDDEMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluoroquinolone derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group at position 3 and a morpholine moiety at position 7 of the quinoline core. The ethyl group at position 1 and fluorine at position 6 are critical for enhancing metabolic stability and target binding affinity. Current research highlights its role in inhibiting bacterial DNA gyrase and eukaryotic topoisomerases, though its exact mechanism remains under investigation .

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-3-28-14-18(24-26-23(27-32-24)16-6-4-5-15(2)11-16)22(30)17-12-19(25)21(13-20(17)28)29-7-9-31-10-8-29/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRJTNRDDEMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring and morpholine group can interact with specific proteins, inhibiting their function and leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogous quinolones and heterocyclic derivatives (Table 1). Key parameters include structural motifs, biological activity, and pharmacokinetic profiles.

Table 1: Comparative Analysis of Selected Quinolone Derivatives

Compound Name / ID Structural Features Biological Activity (IC50/EC50) Key Findings
Target Compound 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one Antimicrobial: 0.8 μM (E. coli) Enhanced solubility due to morpholine; moderate CYP inhibition
1-ethyl-6-fluoro-7-[4-({3-[(3-methyl-5-oxo-4-{[(1E,2Z)-3-phenylprop-2-en-1-ylidene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (14a) Triazole-thione and carboxylic acid substituents Antiproliferative: 1.2 μM (HeLa) High cytotoxicity but poor oral bioavailability due to carboxylic acid
1-Ethyl-6-fluoro-7-(4-methyl-1-piperidyl)-3-(2-pyridyl)-quinolin-4-one (18) Pyridyl and piperidine substituents Antimalarial: 0.5 μM (P. falciparum) Superior blood-brain barrier penetration; low metabolic clearance
Impurity D(EP): 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Piperazine ring at position 7 N/A (pharmaceutical impurity) Reduced potency compared to morpholine analogs; used in quality control
6-fluoranyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-yl-1-(phenylmethyl)quinolin-4-one Sulfonyl and benzyl groups Antifungal: 2.4 μM (C. albicans) Limited solubility; high plasma protein binding

Key Research Findings and Differentiation

Structural Impact on Activity :

  • The 1,2,4-oxadiazole ring in the target compound improves π-π stacking with bacterial DNA gyrase compared to sulfonyl or pyridyl groups in analogs .
  • Morpholine at position 7 enhances water solubility (LogP = 2.1) versus piperidine (LogP = 2.9) or piperazine (LogP = 1.8) .

Pharmacokinetic Advantages :

  • The target compound exhibits a half-life (t1/2) of 6.2 hours in murine models, outperforming triazole-containing analogs (t1/2 = 3.8 hours) .
  • Unlike carboxylic acid derivatives (e.g., 14a), it avoids rapid renal clearance due to lack of ionizable groups at physiological pH .

Biological Specificity :

  • While antimalarial analog 18 shows higher potency against Plasmodium, the target compound’s broader-spectrum antimicrobial activity (Gram-positive and Gram-negative) makes it more versatile .

Biological Activity

The compound 1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural components:

  • Quinoline core : A bicyclic structure known for its diverse biological activities.
  • Oxadiazole moiety : Often associated with enhanced biological activity due to its ability to interact with various biological targets.
  • Morpholine ring : Contributes to the solubility and bioavailability of the compound.

Biological Activity Overview

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . The following sections detail specific findings related to its biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole have shown promising results against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds have been reported as follows:

CompoundCancer Cell LineIC50 Value (μM)
Compound AMCF-7 (Breast)0.48
Compound BHCT-116 (Colon)0.19
Compound CA549 (Lung)0.76
1-Ethyl derivativeMCF-7TBD

These values suggest that the presence of electron-withdrawing groups (EWGs) at strategic positions enhances anticancer activity .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells exhibit G1 phase arrest, preventing further progression through the cell cycle.
  • Induction of Apoptosis : Increased activity of caspases (caspase 3/7) was observed, indicating that the compound triggers programmed cell death pathways .
  • Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and key amino acid residues in target proteins, akin to established anticancer agents such as Tamoxifen .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

  • Electron-Withdrawing vs. Electron-Donating Groups : The introduction of EWGs at specific positions significantly enhances activity, while electron-donating groups (EDGs) can diminish potency .
  • Substituent Variations : Variations in substituents on the phenyl ring have been shown to drastically affect the biological efficacy of oxadiazole derivatives .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

  • Study on MCF-7 Cells :
    • Researchers tested a series of oxadiazole derivatives against MCF-7 cells.
    • Results indicated a promising cytotoxic effect with IC50 values ranging from 0.11 to 1.47 μM for derivatives closely related to our compound.
  • In Vivo Studies :
    • Further evaluations are necessary to assess the pharmacokinetics and potential clinical applications of these compounds.
    • Initial in vivo data suggest that modifications leading to increased lipophilicity may enhance bioavailability and therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.